molecular formula C15H15NO5 B1305793 (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid CAS No. 332022-22-7

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid

Cat. No. B1305793
CAS RN: 332022-22-7
M. Wt: 289.28 g/mol
InChI Key: RRYYQPHSPLNZJB-UHFFFAOYSA-N
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Description

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid, also known as AHOPTA, is an important organic compound used in a variety of scientific research applications. AHOPTA is a unique molecule due to its combination of both hydrophobic and hydrophilic properties, and its ability to interact with other molecules in a variety of ways. As a result, AHOPTA has become a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

.

Synthetic Intermediate

It serves as a synthetic intermediate in the preparation of more complex chemical entities. Its acetyl and hydroxy groups are functional moieties that can undergo further chemical reactions to synthesize new compounds with potential biological activities .

Biological Activity Profiling

Derivatives of pyrrole, which is part of this compound’s structure, have shown a range of biological activities. These include antibacterial, anti-inflammatory, and antitumor properties. Therefore, this compound could be a precursor in synthesizing new drugs with these activities .

Indole Derivative Synthesis

The compound’s structure is conducive to the synthesis of indole derivatives. Indoles are a significant class of heterocyclic compounds with various biological activities, such as anticancer, anti-HIV, and antidiabetic effects .

properties

IUPAC Name

2-[3-acetyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-8-3-5-10(6-4-8)13-12(9(2)17)14(20)15(21)16(13)7-11(18)19/h3-6,13,20H,7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYYQPHSPLNZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC(=O)O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386675
Record name (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid

CAS RN

332022-22-7
Record name (3-Acetyl-4-hydroxy-5-oxo-2-p-tolyl-2,5-dihydro-pyrrol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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